molecular formula C20H15N3O3S B10801970 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]propanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B10801970
M. Wt: 377.4 g/mol
InChI Key: OPIPAWVVVDHTAI-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring two key structural motifs: a 1,3-dioxo-isoindole moiety and a (2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene group linked via a propanamide bridge. The Z-configuration of the thiazolylidene group may influence conformational stability and intermolecular interactions.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-12(23-18(25)14-9-5-6-10-15(14)19(23)26)17(24)22-20-21-16(11-27-20)13-7-3-2-4-8-13/h2-12H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIPAWVVVDHTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the isoindoline derivative. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The compound’s closest analogue, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide (), shares the isoindole-dione and thiazole-propanamide framework but lacks the 4-phenyl substitution and the Z-configuration in the thiazole ring. Key differences are summarized below:

Property Target Compound Analog ()
Molecular Formula C₂₀H₁₄N₃O₃S (inferred) C₁₄H₁₁N₃O₃S
Average Mass ~376.41 g/mol (calculated) 301.320 g/mol
Substituents 4-phenyl on thiazole; Z-configuration Unsubstituted thiazole; no stereospecificity
Key Functional Groups Isoindole-dione, thiazolylidene, propanamide Isoindole-dione, thiazole, propanamide

The 4-phenyl group in the target compound enhances hydrophobicity and may improve binding affinity to aromatic-rich protein pockets. Conversely, the analog’s simpler structure () could favor solubility in polar solvents .

Computational and Crystallographic Analysis

The SHELX software suite () is widely used for small-molecule crystallography, suggesting that structural data for the target compound or its analogues could be refined via SHELXL. For example, the Z-configuration might be confirmed using SHELX’s robust refinement algorithms, while analogous compounds (e.g., ) may lack high-resolution crystallographic validation .

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